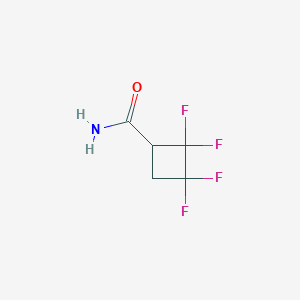

1-(Pentan-2-yl)-1H-pyrazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

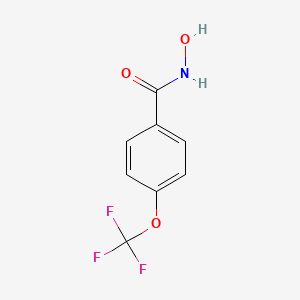

The compound “1-(Pentan-2-yl)-1H-pyrazol-3-amine” appears to contain a pentan-2-yl group and a 1H-pyrazol-3-amine group. The pentan-2-yl group is a five-carbon alkyl group . The 1H-pyrazol-3-amine group is a type of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the pentan-2-yl group and the 1H-pyrazol-3-amine group. The pentan-2-yl group would provide a hydrophobic characteristic to the molecule, while the 1H-pyrazol-3-amine group would likely contribute to its reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. The pentan-2-yl group might undergo reactions typical of alkanes, such as combustion and substitution reactions. The 1H-pyrazol-3-amine group could participate in various reactions due to the presence of nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the pentan-2-yl group could make the compound relatively hydrophobic. The presence of nitrogen in the 1H-pyrazol-3-amine group could influence its acidity and basicity .Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

- The reaction of certain ketone derivatives with nicotinic hydrazide can produce 1-acyl-1H-pyrazoles, demonstrating the chemical versatility of the pyrazole structure (Baeva et al., 2020).

Structural and Molecular Analysis

- Pyrazole derivatives have been synthesized and structurally characterized, showing their potential as pharmaceutical agents. Crystallographic analysis has provided insights into their geometric properties (Titi et al., 2020).

Biological and Antitumor Activities

- New aryl pyrazole derivatives exhibited selective inhibition of tissue non-specific alkaline phosphatase and showed strong inhibitory effects on various cancer cell lines, indicating potential for antitumor applications (Channar et al., 2018).

Fluorescent Properties and Synthesis

- The synthesis of 1H-pyrazoles with fluorescent abilities was achieved, indicating their potential use in optical applications (Odin et al., 2022).

Catalysis and Polymerization

- Pyrazolyl compounds have been used as catalysts for the copolymerization of CO2 and cyclohexene oxide, showcasing their role in environmentally friendly chemical processes (Matiwane et al., 2020).

Antibacterial and Antifungal Activities

- Synthesized arylazopyrazoles displayed antibacterial and antifungal properties, underscoring their potential in pharmaceutical and medicinal chemistry (Sharma et al., 2010).

Antimicrobial Activity

- Pyrazole derivatives demonstrated antimicrobial activity, further highlighting their pharmaceutical significance (Farghaly & El-Kashef, 2005).

Safety and Hazards

Propiedades

IUPAC Name |

1-pentan-2-ylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-3-4-7(2)11-6-5-8(9)10-11/h5-7H,3-4H2,1-2H3,(H2,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHNBVECKLYWLIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N1C=CC(=N1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pentan-2-yl)-1H-pyrazol-3-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

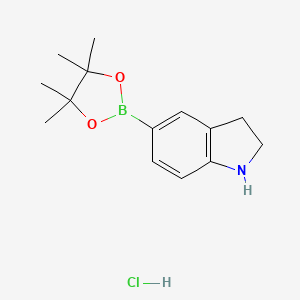

![1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 97%](/img/structure/B6330438.png)

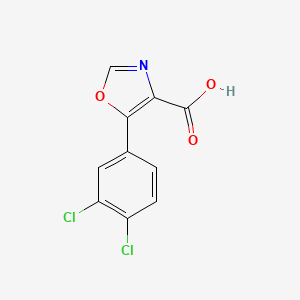

![(4-Chlorocarbonyl-[1,2,3]thiadiazol-5-yl)-carbamic acid ethyl ester; 95%](/img/structure/B6330441.png)

amine hydrochloride](/img/structure/B6330454.png)